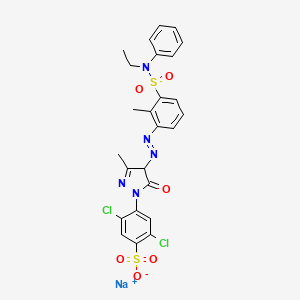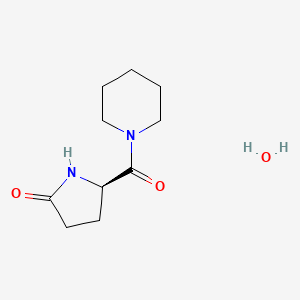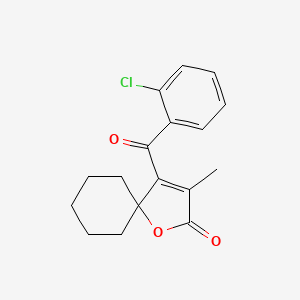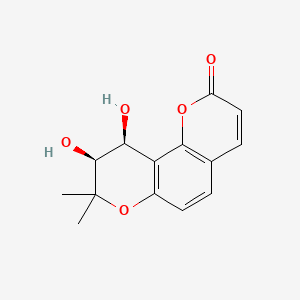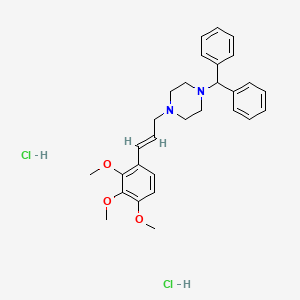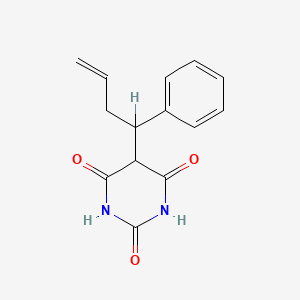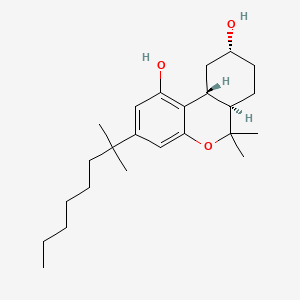
2(3H)-Furanone, dihydro-3-methyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3-methyl-, (S)-, also known as (S)-3-Methyltetrahydrofuran-2-one, is a chiral lactone with a furanone structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and flavor industries. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)- can be achieved through several methods. One common approach involves the reduction of 3-methyl-2(5H)-furanone using a chiral catalyst to obtain the desired (S)-enantiomer. Another method includes the asymmetric hydrogenation of 3-methyl-2(5H)-furanone using a chiral rhodium or ruthenium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted lactones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and flavor-enhancing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2(5H)-furanone: A precursor in the synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)-.
2,3-Dihydro-3-methyl-4H-pyran-4-one: Another lactone with similar structural features but different chemical properties.
3-Methyl-4H-pyran-4-one: A related compound with a pyranone structure.
Uniqueness
2(3H)-Furanone, dihydro-3-methyl-, (S)- is unique due to its chiral nature and specific enantiomeric form, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Eigenschaften
| 65527-79-9 | |
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3S)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
QGLBZNZGBLRJGS-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@H]1CCOC1=O |
Kanonische SMILES |
CC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



